4-Iodo-2-methyl-1H-indole
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Overview
Description
4-Iodo-2-methyl-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Iodo-2-methyl-1H-indole typically involves the iodination of 2-methyl-1H-indole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indole ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Iodo-2-methyl-1H-indole can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, which can be useful intermediates in organic synthesis.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 2-methyl-1H-indole, which can be further functionalized.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidized Products: Indole-2-carboxylic acids, indole-2-aldehydes, and other oxidized derivatives.
Reduced Products: 2-Methyl-1H-indole and its derivatives.
Scientific Research Applications
Chemistry:
4-Iodo-2-methyl-1H-indole is used as a building block in organic synthesis for the preparation of more complex indole derivatives. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine:
Indole derivatives, including this compound, have shown potential in biological applications such as antiviral, anticancer, and antimicrobial agents. They are studied for their ability to interact with various biological targets, including enzymes and receptors .
Industry:
In the industrial sector, this compound is used in the development of new materials, dyes, and pigments. Its unique chemical properties make it suitable for applications in electronics and photonics .
Mechanism of Action
The mechanism of action of 4-Iodo-2-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom at the 4-position enhances its binding affinity to these targets, leading to various biological effects. For example, in anticancer applications, it may inhibit the activity of certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
2-Methyl-1H-indole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Bromo-2-methyl-1H-indole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
4-Iodo-1H-indole: Lacks the methyl group at the 2-position, affecting its overall chemical properties and applications.
Uniqueness:
Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-iodo-2-methyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTHMTTXXWGZOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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